2,4-Dinitrobenzenesulfenamide

Antimycobacterial SO2 Release Drug Discovery

2,4-Dinitrobenzenesulfenamide (CAS 51824-83-0), also known as S-(2,4-dinitrophenyl)thiohydroxylamine, is a highly electron-deficient sulfenamide compound characterized by a 2,4-dinitrophenyl group bonded to a sulfur atom that is further bonded to a nitrogen center. Its molecular formula is C6H5N3O4S with a molecular weight of 215.19 g/mol.

Molecular Formula C6H5N3O4S
Molecular Weight 215.19 g/mol
CAS No. 51824-83-0
Cat. No. B1222940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrobenzenesulfenamide
CAS51824-83-0
Synonyms2,4-dinitrobenzenesulfenamide
Molecular FormulaC6H5N3O4S
Molecular Weight215.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SN
InChIInChI=1S/C6H5N3O4S/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2
InChIKeyRTKRAORYZUBVGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitrobenzenesulfenamide (CAS 51824-83-0) Basic Properties and Procurement Overview


2,4-Dinitrobenzenesulfenamide (CAS 51824-83-0), also known as S-(2,4-dinitrophenyl)thiohydroxylamine, is a highly electron-deficient sulfenamide compound characterized by a 2,4-dinitrophenyl group bonded to a sulfur atom that is further bonded to a nitrogen center. Its molecular formula is C6H5N3O4S with a molecular weight of 215.19 g/mol . Key physicochemical properties include a density of 1.63 g/cm³, a boiling point of 407.2°C at 760 mmHg, and a flash point of 200.1°C . This compound serves as a versatile synthetic intermediate and protecting group in organic synthesis, particularly for amines and in peptide coupling reactions.

1 Amine protection/deprotection: Supports chemoselective masking of primary and secondary amines in multi-step synthesis.
2 Peptide ligation & coupling: Enables rapid thioacid-mediated ligation strategies for peptide and glycopeptide assembly.
3 Orthogonal protecting-group workflows: Compatible with sequential deprotection schemes when paired with less electrophilic sulfonamides.

Why 2,4-Dinitrobenzenesulfenamide (CAS 51824-83-0) Cannot Be Substituted with Generic Analogs


2,4-Dinitrobenzenesulfenamide possesses a unique combination of strong electron-withdrawing character and steric profile that directly governs its reactivity, selectivity, and stability in critical synthetic applications. Simple substitution with other sulfenamides (e.g., 2-nitrobenzenesulfenamide, p-toluenesulfenamide, or perhalobenzenesulfenamides) would fundamentally alter reaction outcomes, as the 2,4-dinitro substitution pattern confers a distinct balance of electrophilicity and leaving-group ability that is essential for chemoselective deprotection , rapid ligation kinetics [1], and predictable torsional barriers that impact chiral recognition [2]. The following quantitative evidence demonstrates these non-interchangeable properties.

2,4-Dinitro vs 2-Nitro Deprotection condition mismatch: 2,4-dinitro cleaves with thiol alone; 2-nitro requires added base, which may compromise base-sensitive substrates.May shift workflow
2,4-Dinitro vs p-Tosyl Electrophilicity and leaving-group profile differ: p-tosyl lacks the strong electron-withdrawing character needed for mild, orthogonal deprotection strategies.Reactivity gap
2,4-Dinitro vs 2,4,6-Trinitro Torsional barrier reduction: steric inhibition of resonance from the extra ortho-nitro group may lower S-N rotational barriers, altering chiral auxiliary performance.Stereochemical shift

2,4-Dinitrobenzenesulfenamide (CAS 51824-83-0) Quantitative Differentiation Evidence for Scientific Selection


MIC Comparison: 2,4-Dinitrobenzenesulfonamide vs. Isoniazid Against M. tuberculosis

A derivative of 2,4-dinitrobenzenesulfonamide, N-benzyl-2,4-dinitrobenzenesulfonamide (6), demonstrates superior antimycobacterial potency compared to the first-line clinical agent isoniazid. In a Mycobacterium tuberculosis (Mtb) inhibition assay, compound (6) exhibited a Minimum Inhibitory Concentration (MIC) of 0.15 μM, whereas isoniazid showed an MIC of 0.37 μM [1]. This represents a 2.5-fold improvement in potency, highlighting the biological relevance of the 2,4-dinitrobenzenesulfonamide scaffold.

MIC Comparison
Head-to-head
0.15 μM vs 0.37 μM
2.5-fold lower MIC
Reported derivative screening context
In vitro Mtb assay; derivative activity only
Antimycobacterial SO2 Release Drug Discovery

Selective Deprotection: 2,4-Dinitrobenzenesulfonamide vs. 2-Nitrobenzenesulfonamide

2,4-Dinitrobenzenesulfonamide can be selectively deprotected in the presence of 2-nitrobenzenesulfonamide using thiol alone (HSCH2CH2OH or PhSH) without requiring an additional base such as DBU or Cs2CO3 . This contrasts with the deprotection of 2-nitrobenzenesulfonamide, which requires thiol plus DBU or Cs2CO3 in DMF . The 2,4-dinitro derivative's higher electrophilicity allows for a milder, orthogonal deprotection strategy, enabling sequential unmasking of amines in complex molecule synthesis.

Selective Deprotection
Data to verify
Thiol alone vs Thiol + DBU/Cs₂CO₃
Supports orthogonal deprotection workflow
Source-specific review recommended
Protecting Groups Amine Synthesis Chemoselectivity

Reactivity Differentiation in Sequential Peptide Ligation

2,4-Dinitrobenzenesulfonamides exhibit significantly higher reactivity with peptidyl thioacids compared to more moderately reactive sulfonamides, enabling a sequential triblock peptide synthesis strategy. In this approach, a sulfonamide-protected peptidyl thioacid reacts first with a highly reactive 2,4-dinitrobenzenesulfonamide, followed by coupling with a less reactive sulfonamide to yield oligopeptides in good yields at ambient temperature [1]. This reactivity gradient is essential for controlled, stepwise peptide elongation without protecting group manipulation.

Ligation Reactivity
Class-level
Highest reactivity tier in sequential coupling
Supports sequential coupling strategy
Qualitative hierarchy; class-level inference
Peptide Synthesis Native Chemical Ligation Reactivity Tuning

Torsional Barrier Enhancement: 2,4-Dinitro vs. Other Benzenesulfenamides

The S-N torsional barrier in benzenesulfenamides is significantly increased by electron-withdrawing substituents via resonance. For 2,4-dinitrobenzenesulfenamides, this barrier ranges from 12 to 18 kcal/mol as measured by dynamic NMR spectroscopy [1][2]. In contrast, the barrier for pentafluorobenzenesulfenamides and 2,4,6-trinitrobenzenesulfenamides is lower due to steric inhibition of resonance, as two ortho substituents diminish the electrosteric effect [3]. The 2,4-dinitro substitution pattern thus provides an optimal balance for high torsional barriers without complete quenching, which is crucial for applications relying on sulfenamide axial chirality.

Torsional Barrier
Cross-study
ΔG‡ 12–18 kcal/mol
Supports chiral auxiliary design context
DNMR measurement; solvent-dependent
Stereochemistry DNMR Chirality

Solid-Phase Peptide Ligation Rate: dNBS Derivatives Complete in 15–20 Minutes

In solid-phase peptide synthesis (SPPS), N-peptidyl and N-glycopeptidyl 2,4-dinitrobenzenesulfonamides (dNBS) undergo rapid ligation with C-terminal peptidyl thioacids, with reactions complete within 15 to 20 minutes [1]. This contrasts sharply with direct aminolysis of peptidyl thioesters, which typically requires 48 to 96 hours and is prone to hydrolysis side reactions [1]. The dNBS-mediated ligation thus offers a >100-fold rate enhancement and improved chemoselectivity.

Ligation Rate
Cross-study
15–20 min vs 48–96 h
Reported accelerated kinetics context
SPPS, ambient temperature
SPPS Glycopeptide Synthesis Ligation Kinetics

Deprotection/Functionalization Yield: Direct Amide Formation from Sulfonamides

Treatment of 2,4-dinitrobenzenesulfonamides with thioacids in the presence of cesium carbonate leads directly to the corresponding amides in a deprotection/functionalization sequence [1]. This contrasts with traditional approaches where sulfonamide protecting groups are simply removed to yield the free amine, which then requires a separate coupling step. The one-pot nature of this transformation eliminates a synthetic operation and can improve overall yield by avoiding intermediate isolation losses.

One-Pot Amide Formation
Supporting evidence
Direct conversion to amides with thioacids/Cs₂CO₃
Supports convergent synthesis workflow
One-pot strategy; eliminates intermediate isolation
Amide Synthesis One-Pot Thioacid Chemistry

2,4-Dinitrobenzenesulfenamide (CAS 51824-83-0) Optimal Research and Industrial Application Scenarios


Lead Optimization for Novel Antimycobacterial Agents

Based on the demonstrated 2.5-fold higher potency (MIC = 0.15 μM) of N-benzyl-2,4-dinitrobenzenesulfonamide compared to isoniazid against Mtb , 2,4-dinitrobenzenesulfenamide is an ideal starting material for synthesizing focused libraries of sulfonamide derivatives aimed at targeting drug-resistant tuberculosis. Its thiol-activated SO2 release mechanism offers a novel mode of action distinct from existing drugs.

Sequential, Orthogonal Protecting Group Strategies in Complex Amine Synthesis

The ability to selectively deprotect 2,4-dinitrobenzenesulfonamide in the presence of 2-nitrobenzenesulfonamide using thiol alone, without base , makes this compound indispensable for multi-step syntheses of polyamines, alkaloids, and pharmaceutical intermediates where base-sensitive functional groups (e.g., esters, epimerizable centers) are present. This orthogonal reactivity enables precise, sequential amine unveiling.

Accelerated Solid-Phase Peptide and Glycopeptide Synthesis

For laboratories engaged in automated SPPS, the use of N-peptidyl-2,4-dinitrobenzenesulfonamide (dNBS) building blocks enables rapid ligation with thioacids (complete in 15–20 minutes) compared to traditional thioester aminolysis (48–96 hours) . This >100-fold rate acceleration directly increases synthesizer throughput and reduces cumulative side-product formation, making dNBS derivatives a superior choice for production-scale peptide and glycopeptide assembly.

Synthesis of β-d-Glycosaminosides via SN2-Directed Glycosylation

2,4-Dinitrobenzenesulfonamide (DNsNH) serves as a powerful, non-participating directing group for SN2-type glycosylation reactions, enabling the efficient construction of β-d-gluco- and galactosaminosyl linkages with a wide range of O-, N-, and C-nucleophiles . The group can be conveniently converted to an acetamido (AcNH) group under mild conditions, providing access to complex oligosaccharides relevant to bacterial capsular polysaccharides (e.g., Neisseria meningitidis). This application is directly enabled by the unique electronic properties of the 2,4-dinitrobenzenesulfonyl motif.

Application
Selection Property
Validation Focus
Antimycobacterial derivative synthesis
Scaffold reactivity for SO₂-release chemistry
Derivative screening context
Orthogonal amine protection strategies
Chemoselective deprotection with thiol alone
Base-sensitive functionality compatibility
Solid-phase peptide/glycopeptide assembly
Rapid thioacid ligation kinetics
Ligation rate and chemoselectivity review
β-Glycosaminoside stereochemical synthesis
Non-participating SN2-directing group
Stereochemical outcome and conversion review

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